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taconite

Iron Ore Grade Mineral Processing Beneficiation Economics

Direct substitution of high-grade ores for taconite disrupts blast furnace burden permeability and slag chemistry. Taconite (CAS 12249-26-2) provides a consistent, beneficiation-optimized pellet feed with predictable metallurgical properties. • 25-30% Fe native; processed to >65% Fe via fine grinding, magnetic separation & pelletizing • Distinct reduction kinetics modeled for RHF/bath smelter; 1.5-2× productivity at ~70% reduction • Cationic flotation: 144.1 vs. 178.7 cents/long ton reagent cost (non-magnetic oxidized ores) Ensures stable blast furnace operation without burden redesign.

Molecular Formula Fe+2
Molecular Weight 55.84 g/mol
CAS No. 12249-26-2
Cat. No. B1172097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametaconite
CAS12249-26-2
Synonymstaconite
Molecular FormulaFe+2
Molecular Weight55.84 g/mol
Structural Identifiers
SMILES[Fe+2]
InChIInChI=1S/Fe/q+2
InChIKeyCWYNVVGOOAEACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taconite Procurement & Beneficiation


Taconite (CAS 12249-26-2) is a low-grade, siliceous iron ore classified as a mineral composite rather than a discrete chemical compound [1]. It is primarily composed of finely dispersed magnetite (Fe₃O₄) and hematite (Fe₂O₃) interlayered with quartz (SiO₂) and various silicates [2]. The unprocessed ore typically contains only 25–30% iron, necessitating extensive beneficiation—including fine grinding, magnetic separation, and pelletizing—to produce a usable blast furnace feed with an iron content exceeding 65% [3].

Low-grade siliceous iron ore feed
Requires beneficiation to upgrade iron content
Grinding and magnetic separation
Liberates fine-grained magnetite from quartz gangue
Pelletizing for blast furnace burden
Forms physically robust, metallurgically optimized feed

Taconite Substitution Constraints


Direct substitution of taconite with high-grade hematite or magnetite ores is technically and economically infeasible for integrated steelmaking operations designed around taconite pellets. While high-grade ores possess superior native iron content (70–72% Fe), taconite's distinct mineralogical matrix of fine-grained magnetite in a siliceous gangue [1] demands a specialized processing chain that cannot be bypassed. The resulting taconite pellets exhibit a specific suite of metallurgical properties—including reduction behavior [2], softening-melting characteristics, and mechanical strength—that blast furnace profiles are optimized to utilize. Swapping in a different ore type would disrupt furnace burden permeability, alter slag chemistry (due to differing gangue compositions), and deviate from established thermal and reduction profiles, thereby negating any potential raw-material cost savings.

Metallurgical profile mismatch
High-grade hematite/magnetite ores may not replicate the reduction-softening behavior of taconite pellets.
Burden permeability shift
Different particle size distribution and swelling characteristics can alter gas flow and furnace stability.
Slag chemistry deviation
Gangue composition differences may require flux adjustment and affect hot metal quality.

Taconite Quantitative Comparison


Native Iron Content

Taconite is a low-grade ore, possessing a significantly lower native iron concentration compared to the principal high-grade alternatives, hematite and magnetite. This low initial grade is the primary driver for the mandatory, capital-intensive beneficiation steps required before use [1].

Native iron content
25–30% Fe (taconite, as-mined) vs 70–72% Fe (high-grade hematite/magnetite)
Reported grade differential drives beneficiation requirement
Context-dependent: unprocessed ore; beneficiation target >65% Fe
Iron Ore Grade Mineral Processing Beneficiation Economics

Magnetic Susceptibility

The economic viability of processing taconite relies on the magnetic susceptibility of its primary iron-bearing mineral, magnetite. This property allows for efficient separation using low-intensity magnetic separators, a technique that is ineffective for non-magnetic iron oxides like hematite and goethite found in other ore types [1].

Magnetic response
Class-level
Taconite magnetite is ferrimagnetic, enabling low-intensity magnetic separation; hematite/goethite in other ores are weakly paramagnetic and require high-intensity or flotation methods.
Separation route fits magnetic taconite; alternative ores need more complex processing
Qualitative difference; applies to unoxidized taconite
Magnetic Separation Mineral Processing Iron Ore Beneficiation

Reduction Kinetics

In direct reduction processes using a rotary hearth furnace (RHF) simulator, hematite-containing composite pellets exhibit faster reduction kinetics than taconite-containing pellets. This difference stems from the distinct phase-transition behavior of the two starting materials [1].

Reduction kinetics
Hematite composite pellets reduced faster than taconite pellets in a rotary hearth furnace simulator, due to internal porosity development during Fe₂O₃→Fe₃O₄ transition.
Slower taconite reduction may support controlled burden behavior
Rate constants not provided; reported relative trend
Direct Reduction Rotary Hearth Furnace Reduction Kinetics Ironmaking

Flotation Reagent Cost

For the beneficiation of oxidized taconites from the western Mesabi Range, a direct comparison of flotation reagent costs reveals a significant economic advantage for the cationic process over the anionic process [1].

Flotation reagent cost
Cationic flotation: 144.1 cents/long ton crude ore vs anionic: 178.7 cents/long ton (oxidized taconite, 32.3% Fe).
Reported reagent cost advantage for cationic circuit (~19% lower)
Specific to western Mesabi oxidized taconite; process-economic context
Froth Flotation Process Economics Oxidized Taconite Reagent Cost

Blast Furnace Dust Loss

The use of unfired (raw) taconite pellets as a blast furnace burden results in a quantifiable increase in dust loss compared to a standard sinter charge. This operational penalty must be weighed against the potential capital and energy savings from eliminating the pellet induration (firing) step [1].

Blast furnace dust loss
All-pellet charge of raw taconite pellets: 43 lb/ton metal vs all-sinter charge: 7 lb/ton metal.
Raw pellet use increases dust loading; influences off-gas system design and yield
Experimental blast furnace; bentonite binder used
Blast Furnace Pelletizing Agglomeration Dust Loss

Taconite Application Scenarios


Integrated Steelmaking with Pelletizing

This is the established, large-scale commercial application for taconite. Its low native iron content (25–30% Fe) [1] necessitates a captive or toll-processing beneficiation plant that includes fine grinding, magnetic separation [2], and pelletizing to produce a >65% Fe blast furnace feed. The entire downstream process—from blast furnace profile to slag chemistry—is optimized for the specific physical and chemical properties of these pellets. Substitution with a different ore type is not a simple drop-in replacement but would require a fundamental redesign of the burdening strategy and furnace operation.

Direct Reduction Process Development

The distinct reduction behavior of taconite-derived materials is a key variable in next-generation ironmaking technologies. For example, in Rotary Hearth Furnace (RHF) applications, the slower reduction kinetics of taconite pellets compared to hematite [3] is a quantifiable process parameter that must be modeled and accounted for. Furthermore, the potential to use lower degrees of reduction (e.g., ~70%) in an RHF coupled to a bath smelter has been identified as a route to significantly enhance productivity (1.5 to 2 times) [3], making taconite a strategic feed for such hybrid processes.

Optimized Beneficiation of Oxidized Taconite

When processing non-magnetic, oxidized taconites (where hematite and goethite are the primary iron minerals), the choice of beneficiation circuit has a direct and quantifiable impact on operating costs. A direct comparison of flotation systems shows that a cationic process offers a significant reagent cost advantage over an anionic process (144.1 vs. 178.7 cents/long ton of crude ore) [4]. This evidence supports the selection of cationic flotation technology for greenfield or brownfield plants treating this specific ore type, a decision that is not applicable to the processing of magnetic taconite ores.

Application
Selection Property
Validation Focus
Integrated steelmaking (pelletizing route)
Pellet metallurgical compatibility
Burden permeability, softening-melting, slag chemistry match
Direct reduction process development
Reduction kinetics profile
Rate behavior under RHF/bath smelter conditions; degree of reduction vs. productivity
Oxidized taconite beneficiation
Flotation reagent cost efficiency
Cationic vs. anionic circuit OPEX for non-magnetic ore processing

Technical Documentation Hub

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